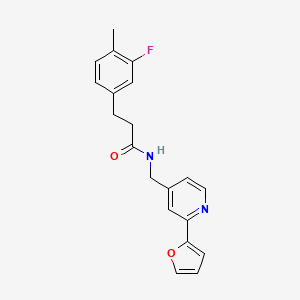
3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a fluorinated aromatic ring, a furan ring, and a pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the key intermediates, such as the fluorinated aromatic ring and the furan-pyridine moiety. These intermediates are then coupled through amide bond formation.
-
Step 1: Synthesis of 3-fluoro-4-methylbenzoic acid
- Starting material: 3-fluoro-4-methylbenzene
- Reagents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
- Conditions: Reflux
-
Step 2: Synthesis of 2-(furan-2-yl)pyridine
- Starting material: Furan-2-carboxaldehyde, 2-bromopyridine
- Reagents: Palladium catalyst, base (e.g., potassium carbonate)
- Conditions: Heating under inert atmosphere
-
Step 3: Amide bond formation
- Starting materials: 3-fluoro-4-methylbenzoic acid, 2-(furan-2-yl)pyridine
- Reagents: Coupling agents (e.g., EDCI, HOBt), base (e.g., triethylamine)
- Conditions: Room temperature or mild heating
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Amine derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)butanamide
Uniqueness
3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-14-4-5-15(11-17(14)21)6-7-20(24)23-13-16-8-9-22-18(12-16)19-3-2-10-25-19/h2-5,8-12H,6-7,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFUZBIGHBNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














